![molecular formula C11H14N6O2S B10974259 4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10974259.png)
4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole derivative, followed by the formation of the triazole ring and subsequent functionalization to introduce the cyclopropyl and thiol groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenated reagents and strong bases.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Potential use in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-cyclopropyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol: Lacks the nitro group, which may affect its reactivity and biological activity.
4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-amine:
Uniqueness
The presence of both the nitro and thiol groups in 4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. These functional groups can participate in a variety of chemical reactions, potentially leading to the formation of novel derivatives with unique properties.
Eigenschaften
Molekularformel |
C11H14N6O2S |
|---|---|
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
4-cyclopropyl-3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N6O2S/c1-6-10(17(18)19)7(2)15(14-6)5-9-12-13-11(20)16(9)8-3-4-8/h8H,3-5H2,1-2H3,(H,13,20) |
InChI-Schlüssel |
BIGWMABACUXWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=NNC(=S)N2C3CC3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10974179.png)
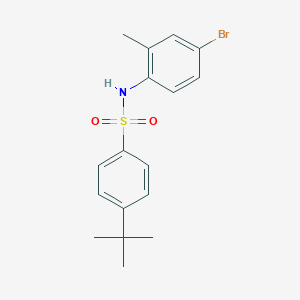
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974192.png)
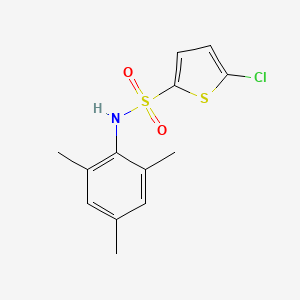
![2-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10974205.png)
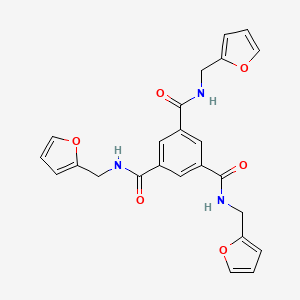
![Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10974212.png)
![2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10974213.png)
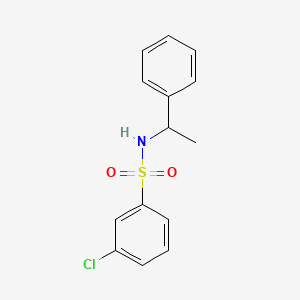
![3-[(4-Phenylbutan-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974233.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974236.png)
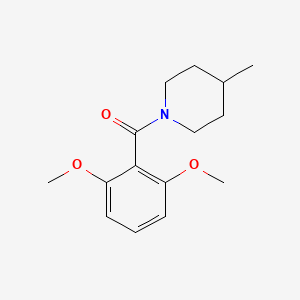
![2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974246.png)

